![molecular formula C26H36N2O3 B571232 Arachidonoyl p-Nitroaniline CAS No. 119520-58-0](/img/structure/B571232.png)
Arachidonoyl p-Nitroaniline
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Overview
Description
Arachidonoyl p-Nitroaniline (ApNA) is a nitroaniline fatty acid amide . It is used as a substrate for the hydrolysis of p-nitroaniline by Fatty Acid Amide Hydrolase (FAAH) in Dictyostelium discoideum .
Synthesis Analysis
The synthesis of p-Nitroaniline involves a multi-step sequence . The first step is the preparation of acetophenone oxime from acetophenone . The transformation of one functional group on a monosubstituted benzene into another is followed by an electrophilic aromatic substitution reaction to obtain the target compound .Molecular Structure Analysis
The molecular formula of Arachidonoyl p-Nitroaniline is C26H36N2O3 .Chemical Reactions Analysis
Arachidonoyl p-Nitroaniline is a substrate for the hydrolysis of p-nitroaniline by FAAH in Dictyostelium discoideum . The hydrolysis rate of Arachidonoyl p-Nitroaniline and the fatty acid amide hydrolase activity of recombinant His-FAAH purified from Dictyostelium can be used to characterize the binding and catalytic specificity of mammalian FAAH enzymes .Physical And Chemical Properties Analysis
The molecular weight of Arachidonoyl p-Nitroaniline is 424.58 .Scientific Research Applications
Enzyme Activity Measurement
Arachidonoyl p-Nitroaniline (ApNA) is widely used as a colorimetric substrate for measuring the activity of the enzyme Fatty Acid Amide Hydrolase (FAAH) . When ApNA is exposed to FAAH activity, it results in the release of the yellow colorimetric dye p-nitroaniline . This allows for fast and convenient measurements of FAAH activity using a 96-well plate spectrophotometer .
Lipid Biochemistry
In the field of lipid biochemistry, ApNA is used to study the biochemistry of fatty acids . As a fatty acid conjugate, it can help researchers understand the properties and functions of fatty acids .
Cannabinoid Research
Given its role in measuring FAAH activity and its involvement with anandamide, ApNA is also used in cannabinoid research . It can help researchers understand the biochemical pathways of cannabinoids and their effects .
Biochemical Labeling & Detection
ApNA is used in the labeling and detection of biochemicals . Its ability to release a colorimetric dye makes it useful in various biochemical assays .
Pharmaceutical Development
The study of FAAH and its role in the breakdown of anandamide has implications for pharmaceutical development . By using ApNA to measure FAAH activity, researchers can develop drugs that target this enzyme to regulate anandamide levels, which could have potential therapeutic applications .
Mechanism of Action
Target of Action
Arachidonoyl p-Nitroaniline primarily targets the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is a key enzyme involved in the hydrolysis of endocannabinoids, which are bioactive lipids that regulate several neurobehavioral processes .
Mode of Action
Arachidonoyl p-Nitroaniline acts as a substrate for FAAH . The compound is hydrolyzed by FAAH, resulting in the release of p-nitroaniline and arachidonic acid . This interaction allows the compound to be used in enzyme kinetic studies to analyze the activity of FAAH .
Biochemical Pathways
The hydrolysis of Arachidonoyl p-Nitroaniline by FAAH is part of the endocannabinoid signaling pathway . Endocannabinoids like anandamide are hydrolyzed by FAAH into free arachidonic acid and ethanolamine, terminating their bioactivity . By acting as a substrate for FAAH, Arachidonoyl p-Nitroaniline can help elucidate the role of FAAH in this pathway .
Result of Action
The hydrolysis of Arachidonoyl p-Nitroaniline by FAAH results in the release of p-nitroaniline . This reaction can be measured using a spectrophotometer, providing a convenient method for assessing FAAH activity .
Safety and Hazards
Future Directions
The conversion of nitroaniline, a highly toxic pollutant, into a less harmful or useful counterpart is a pressing need . Various methods for its conversion and removal have been explored . The chemical reduction of 4-NA using various different nanocatalytic systems is one such approach that has attracted tremendous interest over the past few years .
properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(23-21-24)28(30)31/h6-7,9-10,12-13,15-16,20-23H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMVYDNBOIVHBO-DOFZRALJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arachidonoyl p-Nitroaniline |
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